molecular formula C18H22F6N2O4 B2513161 N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-49-2

N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2513161
CAS No.: 338404-49-2
M. Wt: 444.374
InChI Key: IHJWOGSSZPSPPQ-UHFFFAOYSA-N
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Description

“N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzenecarboxamide core substituted with pentanoylamino and trifluoroethoxy groups, which may impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzenecarboxamide core: This might involve the reaction of a suitable benzene derivative with a carboxylic acid or its derivative under amide-forming conditions.

    Introduction of the pentanoylamino group: This step could involve the acylation of an amine with pentanoyl chloride or a similar reagent.

    Attachment of the trifluoroethoxy groups: This could be achieved through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the amine or benzenecarboxamide moieties.

    Reduction: Reduction of the carbonyl group in the amide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro or hydroxyl derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(hexanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
  • N-[2-(butanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Uniqueness

The uniqueness of “N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered interest in various biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H22F6N2O4
  • Molecular Weight : 396.37 g/mol
  • CAS Number : 3740505

The compound features a complex structure with two trifluoroethoxy groups and an amide linkage, which contribute to its unique pharmacological properties. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioavailability.

Research indicates that compound 1 may exhibit multiple mechanisms of action:

  • VEGFR-2 Inhibition : Similar compounds have shown significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In silico studies suggest that the compound can effectively bind to the active site of VEGFR-2, potentially leading to antiangiogenic effects .
  • Anticancer Activity : Preliminary studies indicate that compound 1 may possess cytotoxic properties against various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 and MCF-7 cells with IC50 values of approximately 21.00 μM and 26.10 μM, respectively .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available studies:

Activity Target/Model IC50 Value Reference
VEGFR-2 InhibitionMolecular Docking65 nM
Cytotoxicity (HepG2)Hepatic Cancer Cell Line21.00 μM
Cytotoxicity (MCF-7)Breast Cancer Cell Line26.10 μM
Selectivity IndexNormal Cell Line (W-38)1.55

Case Study: In Vitro Evaluation of Anticancer Properties

A study evaluated the anticancer effects of compound 1 on HepG2 and MCF-7 cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The selectivity index was favorable compared to normal cell lines, indicating potential for therapeutic use with reduced toxicity.

Molecular Docking Studies

In molecular docking experiments, compound 1 exhibited a strong binding affinity for VEGFR-2, with calculated binding energies indicating effective interactions within the receptor's active site. This suggests that modifications to enhance binding could lead to more potent inhibitors for therapeutic applications in cancer treatment.

Properties

IUPAC Name

N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F6N2O4/c1-2-3-4-15(27)25-7-8-26-16(28)13-9-12(29-10-17(19,20)21)5-6-14(13)30-11-18(22,23)24/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJWOGSSZPSPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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